molecular formula C7H5F4N B13669073 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine

5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine

Cat. No.: B13669073
M. Wt: 179.11 g/mol
InChI Key: WGAGSYFNXGRCSV-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine: is an organic compound that belongs to the class of fluorinated pyridines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide under suitable conditions . The reaction is often carried out in the presence of a base like potassium carbonate and a solvent such as dimethyl sulfoxide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products Formed:

    Substituted Pyridines: Products with various functional groups replacing the fluorine atoms.

    Coupled Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine

Comparison:

Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

5-fluoro-2-methyl-3-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5F4N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3

InChI Key

WGAGSYFNXGRCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)F)C(F)(F)F

Origin of Product

United States

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